Enkephalin-Met, Lys(6)-, also known as Met-enkephalin-Arg6, is an endogenous opioid peptide primarily found in the adrenal medulla and striatum. [] It acts as an agonist at opioid receptors, particularly the mu-opioid receptor. [] Enkephalin-Met, Lys(6)- belongs to the enkephalin family of peptides, which are involved in pain perception, stress response, and immune modulation. [] This heptapeptide is derived from larger precursor polypeptides, including proenkephalin A, through enzymatic cleavage. [, ]
Enkephalin-met, lys(6)- is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over peptide sequences and modifications. It belongs to a broader class of compounds known as enkephalins, which are endogenous peptides that bind to opioid receptors in the central nervous system. These receptors play crucial roles in pain relief, mood regulation, and stress response.
The synthesis of Enkephalin-met, lys(6)- typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The molecular formula for Enkephalin-met, lys(6)- is C₃₄H₅₁N₇O₈S, with a molecular weight of approximately 830.01 g/mol. The structure consists of several key components:
The three-dimensional conformation can be influenced by factors such as solvent conditions and temperature, which can affect its interaction with opioid receptors .
Enkephalin-met, lys(6)- can participate in various chemical reactions typical for peptides:
The binding affinity and efficacy at these receptors are critical for its pharmacological applications .
Enkephalin-met, lys(6)- exerts its effects primarily through binding to opioid receptors located in the central nervous system.
The specific modifications in Enkephalin-met, lys(6)- may enhance its potency compared to natural enkephalins by improving receptor selectivity or stability against enzymatic degradation .
Enkephalin-met, lys(6)- exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity .
Enkephalin-met, lys(6)- has several scientific applications:
Research continues into optimizing such compounds for better therapeutic profiles while minimizing adverse effects associated with opioid use .
The identification of endogenous opioid peptides revolutionized neuropharmacology in the mid-1970s when Hughes and colleagues isolated methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) from pig brain tissue [1] [8]. This breakthrough confirmed the existence of naturally occurring substances that activate opioid receptors—previously thought to respond only to plant-derived alkaloids like morphine. The discovery initiated an intense research era focused on characterizing the endogenous opioid system, including three primary precursors: proenkephalin (PENK), prodynorphin (PDYN), and proopiomelanocortin (POMC) [1] [5]. Enkephalin-met, lys(6)- ([Met⁵,Lys⁶]-enkephalin) emerged as a structurally modified variant of [Met⁵]-enkephalin during investigations into tissue-specific processing of PENK. Unlike canonical enkephalins, this variant features a lysine substitution at position 6, extending its C-terminus and altering its receptor interaction profile. Its discovery highlighted the remarkable diversity of opioid peptide derivatives generated through post-translational modifications, expanding our understanding of endogenous pain modulation pathways beyond the "classical" pentapeptides [5] [8].
Enkephalin-met, lys(6)- ([Tyr-Gly-Gly-Phe-Met-Lys]) belongs to the family of "extended enkephalins" derived from differential proteolytic cleavage of proenkephalin. Unlike canonical [Met⁵]-enkephalin (YGGFM), which terminates at methionine, this hexapeptide incorporates a sixth residue—lysine—resulting in a C-terminal extension that profoundly influences its biochemical behavior. Key structural and functional distinctions include:
Table 1: Structural and Receptor Selectivity Comparison
Feature | [Met⁵]-Enkephalin | Enkephalin-met, lys(6)- |
---|---|---|
Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-Gly-Gly-Phe-Met-Lys |
Length | Pentapeptide | Hexapeptide |
C-terminal Charge | Neutral (COOH) | Basic (Lys ε-amino group) |
Primary Receptor Affinity | δ > μ | Enhanced μ affinity |
Metabolic Stability | Low (t₁/₂ < 2 min) | Moderate increase |
The lysine substitution introduces a positively charged residue at the C-terminus, altering electrostatic interactions with opioid receptors. While canonical enkephalins exhibit higher affinity for delta opioid receptors (DOR), enkephalin-met, lys(6)- demonstrates a pronounced shift toward mu opioid receptor (MOR) binding [1] [5] [8]. This shift occurs because the lysine side chain engages with complementary acidic residues in the MOR extracellular loop 2, stabilizing the active receptor conformation. Functionally, this translates to distinct signaling outcomes: in vitro studies show enkephalin-met, lys(6)- activates Gαᵢ-mediated inhibition of adenylyl cyclase through MOR with 3-fold greater potency than [Met⁵]-enkephalin, while its DOR-mediated potassium channel activation is attenuated [5] [8]. Additionally, the hexapeptide exhibits reduced susceptibility to aminopeptidase N cleavage due to steric hindrance from the lysine extension, moderately extending its half-life in biological matrices [4] [6].
Position 6 modifications in enkephalins represent an evolutionary strategy for diversifying opioid signaling without gene duplication. The lysine substitution in enkephalin-met, lys(6)- exemplifies three critical biofunctional adaptations:
Receptor Biased Signaling: The Lys⁶ residue induces conformational strain in the receptor-G protein complex, favoring β-arrestin-2 recruitment over Gαᵢ coupling in specific MOR splice variants (e.g., MOR-1B2). This shifts downstream signaling toward ERK phosphorylation and receptor internalization rather than cAMP inhibition [5] [8]. Biased agonism enables tissue-specific effects; for instance, β-arrestin-biased ligands typically show reduced respiratory depression despite maintaining analgesia.
Metabolic Stability Optimization: Lysine at position 6 impedes enzymatic degradation by membrane-bound ectopeptidases. While canonical enkephalins undergo rapid N-terminal Tyr¹ cleavage by aminopeptidase N, the C-terminal extension in enkephalin-met, lys(6)- sterically hinders this process. Moreover, the basic lysine residue reduces susceptibility to angiotensin-converting enzyme (ACE), which typically hydrolyzes enkephalins at the Phe⁴-Met⁵ bond [4] [6]. This prolongs its extracellular half-life to ~8 minutes in synaptic preparations versus <2 minutes for YGGFM.
Tissue-Specific Bioavailability: The positive charge of Lys⁶ facilitates interaction with heparin sulfate proteoglycans in the extracellular matrix, creating peptide reservoirs near release sites. This electrostatically driven retention is particularly evident in the dorsal horn of the spinal cord, where enkephalin-met, lys(6)- accumulates at 4-fold higher concentrations than its pentapeptide counterpart after intrathecal administration [5]. Such compartmentalization enables localized neuromodulation of nociceptive pathways.
Table 2: Functional Consequences of Position 6 Lysine Substitution
Parameter | Effect of Lys⁶ | Functional Outcome |
---|---|---|
Receptor Selectivity | Enhanced MOR interaction | Shift from δ/μ-balanced to μ-preferring |
β-Arrestin Recruitment | Increased in MOR-1B2 splice variant | Promotes receptor internalization |
Aminopeptidase N Susceptibility | Steric hindrance at catalytic site | Half-life extension in synaptic cleft |
Extracellular Retention | Heparan sulfate binding | Tissue reservoir formation in spinal cord |
These modifications exemplify how single-residue alterations generate functional diversity within the opioid peptide repertoire. Enkephalin-met, lys(6)- represents a natural "designer peptide" optimized for prolonged MOR-mediated neuromodulation in pain-processing regions [5] [6] [8]. Contemporary peptidomimetic studies leverage these principles by incorporating cationic residues (e.g., D-Arg, D-Lys) at position 6 in synthetic analogs to enhance blood-brain barrier penetration while preserving metabolic stability [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7